molecular formula C₉H₁₂Cl₂N₂ B1155953 2,4-Dichloro-5-(n-pentyl)pyrimidine

2,4-Dichloro-5-(n-pentyl)pyrimidine

Cat. No.: B1155953
M. Wt: 219.11
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-(n-pentyl)pyrimidine is a halogenated pyrimidine derivative featuring a linear n-pentyl chain at the 5-position of the pyrimidine ring. The dichloro substituents at positions 2 and 4 enhance electrophilicity, enabling nucleophilic substitution reactions, while the n-pentyl group confers lipophilicity, influencing solubility and biological membrane permeability .

Properties

Molecular Formula

C₉H₁₂Cl₂N₂

Molecular Weight

219.11

Synonyms

2,4-Dichloro-5-pentylpyrimidine

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent (5-position) Molecular Weight (g/mol) logP Key Properties References
This compound n-pentyl (C₅H₁₁) ~231.1 (calc.) ~3.5 High lipophilicity; moderate reactivity
2,4-Dichloro-5-(iodomethyl)pyrimidine Iodomethyl (CH₂I) 287.87 2.72 Electrophilic reactivity; solid (mp 78–79°C)
2,4-Dichloro-5-(trifluoromethyl)pyrimidine Trifluoromethyl (CF₃) 216.98 ~2.8 Strong electron-withdrawing effect; liquid (bp 49°C at 32 mmHg)
2,4-Dichloro-5-(benzyloxy)pyrimidine Benzyloxy (OCH₂C₆H₅) 255.10 N/A Aromatic π-system; solid (predicted bp 381.6°C)
2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine 2-Thienyl (C₄H₃S) 279.22 N/A Extended conjugation; semiconductor potential

Key Observations :

  • Lipophilicity : The n-pentyl group confers higher logP (~3.5) compared to smaller substituents like iodomethyl (2.72) or trifluoromethyl (2.8), suggesting enhanced membrane permeability for drug design .
  • Reactivity : Iodomethyl and chloromethyl derivatives (e.g., 2,4-dichloro-5-(chloromethyl)pyrimidine) exhibit higher electrophilicity, facilitating SN2 reactions with nucleophiles like amines or thiols .
  • Electronic Effects : The trifluoromethyl group (CF₃) strongly withdraws electrons, polarizing the pyrimidine ring and directing substitution to specific positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.